molecular formula C7H11IN2O B1444077 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole CAS No. 1494045-74-7

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1444077
CAS No.: 1494045-74-7
M. Wt: 266.08 g/mol
InChI Key: MRCDBJRSMXGJBW-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H11IN2O and its molecular weight is 266.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Transformations

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as a versatile intermediate in synthetic chemistry, enabling the preparation of functionally diverse pyrazole derivatives through various chemical transformations. Notably, it plays a critical role in the synthesis of pyrazolo[4,3-d]pyrimidines, a class recognized for their selective inhibition of phosphodiesterase 5 (PDE5), showcasing the compound's significance in advancing pharmacological research beyond the scope of immediate drug applications to exploring broad biological activities (Tollefson et al., 2010). Additionally, the ability of this compound to undergo further modifications under Sonogashira cross-coupling reaction conditions highlights its potential as a valuable synthetic intermediate for creating novel chemical entities, thereby contributing to the development of new materials and therapeutic agents (Mažeikaitė et al., 2014).

Methodological Advancements in Organic Synthesis

The compound's role extends to methodological innovations in organic synthesis, exemplified by the development of efficient synthesis routes for 1H-pyrazolo[4,3-d]pyrimidines and related structures. Such advancements not only streamline synthetic processes but also open avenues for the exploration of novel pharmacophores, thereby enriching the drug discovery pipeline and facilitating the rapid synthesis of complex molecules (Coutant & Janin, 2014). The strategic utilization of this compound in cross-coupling reactions underscores the significance of this compound in enhancing synthetic efficiency and expanding the chemical space accessible for pharmaceutical research.

Properties

IUPAC Name

1-(2-ethoxyethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCDBJRSMXGJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 22 L 4-neck flask equipped with an mechanical stirrer, thermowell, N2 inlet and condenser was charged with 4-iodo-1H-pyrazole (14, 1.00 Kg, 5.16 mol) and toluene (10 L) and ethyl vinyl ether (18, 557 g, 740 mL, 7.73 mol, 1.5 equiv) was added. To the suspension 4 M HCl in dioxane (32 mL, 0.128 mol, 0.025 equiv) was added over 5 min with formation of a slightly thicker white suspension. The mixture was heated carefully to 35-40° C. at which point a mild exotherm to about 40° C. occurred with rapid dissolution of all solids to give a clear light yellow solution. The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis indicated the reaction was complete. The solution was allowed to cool to 25-30° C. and solid NaHCO3 (108 g, 1.29 mol, 0.25 equiv) was added. The suspension was stirred for 1 hr at room temperature to ensure the complete neutralization of HCl. The mixture was then filtered and the filtrate was concentrated under reduced pressure. The residual liquid was fractionally distilled to afford 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 1.346 Kg, 1.373 Kg theoretical, 98%) as a pale yellow liquid (bp 89-93° at about 1 torr). For 20: 1H NMR (CDCl3, 250 MHz) δ ppm 7.61 (s, 1H), 7.47 (s, 1H), 5.46 (q, 1H, J=6.0 Hz), 3.48-3.23 (m, 2H), 1.60 (d, 3H, J=6.0 Hz), 1.11 (t, 3H, J=7.0 Hz); C7HHIN2O (MW, 266.08), LCMS (EI) m/e 267 (M++H).
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1 kg
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740 mL
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10 L
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32 mL
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108 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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